

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Succinamide

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Compound of Interest		
Compound Name:	Succinamide	
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This technical guide provides a comprehensive analysis of the crystal structure of **succinamide**, tailored for researchers, scientists, and professionals in the field of drug development. Through a detailed examination of crystallographic data and experimental protocols, this document offers an in-depth understanding of the three-dimensional arrangement of **succinamide** molecules in the solid state.

Introduction

Succinamide, the diamide of succinic acid, is a molecule of interest due to its structural relationship to biologically relevant compounds. Understanding its crystal structure, including the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions, is fundamental for applications in crystal engineering, materials science, and pharmaceutical development. This guide summarizes the key crystallographic findings for **succinamide** and outlines the experimental procedures used for its structural determination.

Crystal Structure and Molecular Geometry

The crystal structure of **succinamide** was first determined by Pasternak in 1953 and later refined with higher precision by Davies and Pasternak in 1956.[1][2] The molecule adopts a planar conformation in the crystalline state, a feature attributed to the steric effects of the amide



groups.[1] This planarity is a key characteristic of its solid-state conformation. The crystal system and space group, along with the refined unit cell parameters, are detailed in Table 1.

Data Presentation

The following tables summarize the quantitative data derived from the refined crystal structure analysis of **succinamide**.

Table 1: Crystallographic Data for **Succinamide**[2]

Parameter	Value
Crystal System	Monoclinic
Space Group	C2/c
a	9.55 Å
b	8.54 Å
С	7.51 Å
β	114.5°
Z (molecules per unit cell)	4

Table 2: Selected Bond Lengths in **Succinamide**[2]

Bond	Length (Å)
C-N	1.333
C=O	1.238
C-C (central)	1.512
C-C (amide)	1.501

Table 3: Selected Bond Angles in **Succinamide**[2]



Angle	Value (°)
C-C-N	115.6
C-C=O	122.4
N-C=O	122.0

Hydrogen Bonding and Crystal Packing

The crystal structure of **succinamide** is characterized by an extensive network of hydrogen bonds, which dictates the packing of the molecules into layers.[1][2] Each nitrogen atom of the amide group participates in two hydrogen bonds with oxygen atoms of neighboring molecules. [1] This arrangement creates a sheet-like structure parallel to the (100) plane.[1] The layers are held together by weaker van der Waals forces.

The following diagram illustrates the hydrogen bonding network within a layer of **succinamide** molecules.

Hydrogen bonding between **succinamide** molecules.

Experimental Protocols

The determination of the crystal structure of **succinamide** involves several key experimental stages, from crystal growth to data analysis.

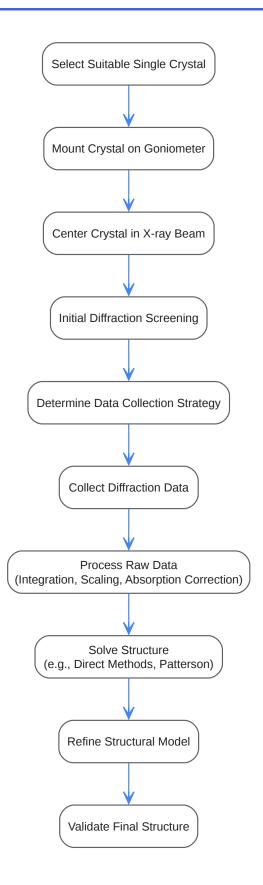
Crystal Growth

Single crystals of **succinamide** suitable for X-ray diffraction can be grown from aqueous solutions.[1][2] A typical procedure involves dissolving **succinamide** powder in distilled water at an elevated temperature to create a saturated or near-saturated solution. The solution is then allowed to cool slowly and undisturbed. Over time, well-formed, monoclinic plate-like crystals will precipitate.[1]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

A workflow for single-crystal X-ray diffraction is depicted below.





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Workflow for single-crystal X-ray diffraction.



The data collection process involves mounting a selected crystal on a goniometer head and placing it in a diffractometer. The crystal is cooled, typically to 100-120 K, to minimize thermal vibrations. A monochromatic X-ray beam, often from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the diffracted X-ray beams, is then processed. The unit cell parameters and space group are determined from the diffraction pattern. The initial crystal structure is solved using methods such as Direct Methods or the Patterson function. This initial model is then refined using least-squares methods, where the atomic coordinates and displacement parameters are adjusted to achieve the best agreement between the observed and calculated diffraction intensities.[2]

Conclusion

This technical guide has provided a detailed overview of the crystal structure of **succinamide**, presenting key quantitative data in a structured format and outlining the experimental methodologies for its determination. The planar molecular conformation and the extensive hydrogen-bonding network are the defining features of the **succinamide** crystal structure. This information serves as a valuable resource for researchers and scientists working in fields where a thorough understanding of the solid-state properties of small organic molecules is crucial.

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